2-Hydroxy-5-nitroisophthalaldehyde
Description
Contextualization within Aromatic Dialdehyde (B1249045) Chemistry
Aromatic dialdehydes are a class of organic compounds characterized by the presence of two aldehyde groups attached to an aromatic ring system. researchgate.net This class of compounds is of significant interest in organic chemistry as they serve as pivotal intermediates in the synthesis of various fine chemicals, pharmaceuticals, and polymers. researchgate.netlookchem.com The reactivity of the two aldehyde groups allows for a variety of chemical transformations, including condensation reactions to form Schiff bases, and cyclization reactions to create macrocyclic structures. nih.gov
The synthesis of aromatic dialdehydes can be achieved through several methods. One common approach involves the formylation of phenolic compounds. For instance, 2-hydroxy-5-nitroisophthalaldehyde can be synthesized from p-nitrophenol via the Duff reaction, which introduces aldehyde groups onto the aromatic ring. researchgate.net Another efficient route involves the nitration of isophthalic acid, followed by a series of reduction, oxidation, and hydrolysis steps to yield the final product. researchgate.net The specific positioning of the hydroxyl, nitro, and dual aldehyde groups on the benzene (B151609) ring of this compound imparts a distinct reactivity profile, setting it apart from simpler aromatic dialdehydes.
Foundational Significance in Contemporary Chemical Synthesis and Materials Science
The true significance of this compound lies in its role as a versatile building block for the creation of advanced materials with tailored properties. Its bifunctional nature, stemming from the two aldehyde groups, allows for the construction of intricate molecular architectures. This has been demonstrated in its application in the synthesis of novel fluorescent materials and catalysts.
A notable application of this compound is in the development of fluorogenic compounds for near-infrared (NIR) probes. google.com In one patented method, the compound is reacted with piperidine (B6355638) and a picolinium iodide to create a larger, conjugated molecular system. google.com This resulting compound is designed to be part of a "Turn-ON" NIR probe, where a chemical event, such as an enzymatic reaction, triggers a change in the molecule's electronic structure, leading to the emission of near-infrared light. google.com This technology has potential applications in in-vivo imaging and diagnostics. google.com
More recently, in 2024, researchers have utilized this compound to synthesize a dinuclear cobalt complex for photocatalytic carbon dioxide (CO2) reduction. nih.gov In this work, the dialdehyde is reacted with cobalt perchlorate (B79767) hexahydrate and 2,2-dimethyl-1,3-propanediamine (B1293695) to form a complex, designated as Co2-2NO2. nih.gov This material demonstrated efficacy as a photocatalyst for the conversion of CO2 into other useful chemicals, highlighting the compound's role in the development of materials for sustainable energy applications. nih.gov
The ability of this compound to readily form Schiff bases through condensation reactions with primary amines is another cornerstone of its utility. These Schiff base derivatives can then act as ligands to coordinate with various metal ions, forming stable metal complexes. These complexes are of interest for their potential catalytic, magnetic, and fluorescent properties, further expanding the application scope of this versatile dialdehyde. The presence of the electron-withdrawing nitro group can also influence the electronic properties of the resulting complexes, making it a useful tool for fine-tuning their reactivity and photophysical characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO5 |
|---|---|
Molecular Weight |
195.13g/mol |
IUPAC Name |
2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-7(9(13)14)2-6(4-11)8(5)12/h1-4,12H |
InChI Key |
VZLVFPDBWDWBRW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Iii. Structural Elucidation and Advanced Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopy is a fundamental tool in chemical analysis, and a variety of techniques are employed to characterize 2-Hydroxy-5-nitroisophthalaldehyde. These methods probe the interactions of the molecule with electromagnetic radiation to reveal distinct structural features. lookchem.com
Infrared (IR) and its more advanced variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. upi.eduupi.edu The analysis works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. azooptics.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint". upi.edu
For this compound, the FT-IR spectrum is expected to show several key absorption bands that confirm its structure. While specific experimental data for this exact compound is not widely published, the characteristic peaks can be predicted based on its functional groups and data from analogous compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719). nih.govnist.gov
A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intramolecular hydrogen bonding with the adjacent aldehyde group. azooptics.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
The two aldehyde (C=O) groups are expected to produce strong, sharp absorption peaks in the carbonyl region, typically between 1680-1710 cm⁻¹. The nitro group (NO₂) characteristically displays two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3600 | O-H Stretch | Phenolic -OH | Broad, Medium |
| >3000 | C-H Stretch | Aromatic | Medium to Weak |
| 1680-1710 | C=O Stretch | Aldehyde | Strong |
| 1500-1570 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |
| 1450-1600 | C=C Stretch | Aromatic | Medium |
| 1300-1370 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The proton of the phenolic hydroxyl group (-OH) would likely appear as a broad singlet at a downfield chemical shift (typically δ > 10 ppm), its position being dependent on solvent and concentration. The two aldehyde protons (-CHO) would also be found far downfield, likely between δ 9.8 and 10.5 ppm, appearing as distinct singlets. The aromatic protons on the benzene (B151609) ring are expected to appear in the δ 7.0-8.5 ppm range. Due to the substitution pattern, they would appear as two distinct signals, likely doublets, with coupling constants characteristic of their ortho relationship.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org For this compound, eight distinct signals would be anticipated. The carbons of the two aldehyde groups would have the largest chemical shifts, appearing in the δ 190-200 ppm region. The aromatic carbons would resonate between δ 110-160 ppm. The carbon atom bonded to the hydroxyl group (C-OH) and the one bonded to the nitro group (C-NO₂) would be identifiable within this range, influenced by the strong electronic effects of these substituents. The remaining aromatic carbons would also have distinct shifts based on their position relative to the functional groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| A | >10 | Singlet (broad) | Ar-OH |
| B | 9.8-10.5 | Singlet | H -C=O |
| C | 9.8-10.5 | Singlet | H -C=O |
| D, E | 7.0-8.5 | Doublet | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| 1, 2 | 190-200 | C =O (Aldehyde) | |
| 3 | ~160 | Ar-C -OH | |
| 4 | ~140 | Ar-C -NO₂ | |
| 5, 6, 7, 8 | 110-150 | Ar-C |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. nist.gov This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as aromatic rings and nitro groups.
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions. The highly conjugated system of the benzene ring, substituted with two aldehyde groups, a hydroxyl group, and a nitro group, will lead to absorptions at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. researchgate.net The presence of the nitro group and carbonyl groups, which contain non-bonding electrons (n), may also give rise to weaker n→π* transitions. Studies on similar molecules, like 2-hydroxy-6-nitro-1-naphthaldehyde, show strong absorption bands that are sensitive to environmental factors like solvent polarity and pH. researchgate.net For this compound, strong absorptions are predicted in the UV range, potentially extending into the visible region, giving the compound its characteristic color.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. libretexts.org
For this compound (molecular formula C₈H₅NO₅), the calculated molecular weight is approximately 195.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 195. This peak confirms the molecular weight of the compound.
The fragmentation pattern would likely show characteristic losses of functional groups. Common fragment ions would include those resulting from the loss of a nitro group ([M-NO₂]⁺ at m/z 149), the loss of one or both aldehyde groups as carbon monoxide ([M-CO]⁺ at m/z 167 and [M-2CO]⁺ at m/z 139), or the loss of an entire formyl radical ([M-CHO]⁺ at m/z 166). The relative abundance of these fragment peaks can help confirm the arrangement of the atoms within the molecule. miamioh.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Identity |
| 195 | [C₈H₅NO₅]⁺ | Molecular Ion (M⁺) |
| 166 | [M - CHO]⁺ | Loss of a formyl radical |
| 149 | [M - NO₂]⁺ | Loss of a nitro group |
| 139 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. sci-hub.se By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise positions of each atom in the molecule and how the molecules are arranged in the crystal lattice. bioscience.fi
While specific crystallographic data for this compound has not been widely reported, an X-ray diffraction study would provide invaluable information. It would confirm the planarity of the benzene ring and determine the precise bond lengths and angles of all substituents. Of particular interest would be the conformation of the two aldehyde groups relative to the ring and each other, and the details of the intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carbonyl oxygen. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. etamu.edu This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. nih.gov
A TGA experiment on this compound would involve heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring its mass loss. etamu.edu The resulting TGA curve would show the temperatures at which decomposition events occur. For this compound, decomposition would likely proceed in stages. The nitro group is often thermally labile and might be lost in an initial decomposition step. Subsequent steps would involve the degradation of the rest of the organic structure. The TGA curve would provide the onset temperature of decomposition, which is a key indicator of the compound's thermal stability, as well as the percentage of mass lost at each stage. saudijournals.com
Elemental Analysis (EA) for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, the analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from its molecular formula, C₈H₅NO₅.
In a study detailing the synthesis of a dinuclear cobalt complex utilizing this compound as a key ligand precursor, elemental analysis was performed to ensure the purity of the starting materials. pnas.org The theoretical and experimentally found values for the compound are presented below.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 48.74 |
| Hydrogen (H) | 2.56 |
| Nitrogen (N) | 7.11 |
The close correlation between the theoretical and experimentally obtained percentages confirms the successful synthesis and purity of the this compound used in further reactions.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com
While direct XPS data for standalone this compound is not extensively published, the analysis of materials synthesized from it offers insights into its bonding characteristics. For instance, in the synthesis of cobalt complexes, XPS was carried out using an ESCALAB 250 Xi spectrometer with Al Kα as the excitation source. pnas.org Such analyses on derivative complexes reveal the binding energies of the core electrons of the constituent elements (C, N, O), which are influenced by their chemical environment.
The key elemental components of this compound that would be analyzed by XPS are carbon, nitrogen, and oxygen. The C 1s spectrum would be expected to show multiple peaks corresponding to the different carbon environments: the aromatic ring carbons, the aldehyde carbons (C=O), and the carbon bonded to the hydroxyl group (C-OH). The N 1s spectrum would exhibit a peak characteristic of the nitro group (NO₂). The O 1s spectrum would similarly be complex, with contributions from the hydroxyl group (-OH), the aldehyde groups (C=O), and the nitro group (NO₂).
Analysis of related compounds provides expected binding energy ranges. For example, the C 1s peaks for C-C, C-O, and C=O bonds typically appear at binding energies around 284.3 eV, 285.3 eV, and 288.2 eV, respectively. rsc.org The N 1s peak for a nitro group is expected at a higher binding energy, reflecting the oxidized state of the nitrogen atom.
This detailed spectroscopic characterization is essential for confirming the identity and purity of this compound, paving the way for its use in the rational design and synthesis of advanced materials and coordination complexes.
Iv. Coordination Chemistry and Ligand Design Principles
2-Hydroxy-5-nitroisophthalaldehyde as a Chelate Ligand Scaffold
This compound is a versatile precursor in coordination chemistry, primarily serving as a scaffold for constructing multidentate chelate ligands. Its molecular architecture is defined by a central benzene (B151609) ring functionalized with a hydroxyl group, a nitro group, and two aldehyde groups positioned meta to each other. This specific arrangement of functional groups allows for the design of ligands capable of binding to metal ions through multiple coordination sites, a process known as chelation.
The aldehyde functionalities are the primary reactive sites for building larger ligand systems, typically through condensation reactions. The hydroxyl group, being ortho to one of the aldehyde groups, plays a crucial role in chelation. Upon deprotonation, the resulting phenoxide oxygen becomes a key coordination site, forming a stable five- or six-membered ring with a metal ion that is also bound to the nitrogen atom of a Schiff base derivative. The electron-withdrawing nature of the nitro group influences the electronic properties of the aromatic ring and the acidity of the phenolic proton, thereby modulating the coordination behavior of the resulting ligands.
Design and Synthesis of Schiff Base Ligands from 2-Hydroxy-5-nitrobenzaldehyde (B32719) Analogues
The principles of ligand design involving this compound are best understood through its simpler analogue, 2-hydroxy-5-nitrobenzaldehyde. This compound contains the core reactive unit—an aldehyde ortho to a hydroxyl group—that is duplicated in the isophthalaldehyde (B49619) derivative. Schiff bases, a class of compounds containing a carbon-nitrogen double bond (imine), are readily synthesized from these aldehyde precursors and are central to the development of novel ligands. nih.gov These ligands are valuable in coordination chemistry because they can stabilize metal ions in various oxidation states. nih.gov
The primary method for synthesizing Schiff base ligands from 2-hydroxy-5-nitrobenzaldehyde and its analogues is through a condensation reaction with primary amines or hydrazides. nih.gov This reaction involves the nucleophilic attack of the amine or hydrazide nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond.
The reaction is typically carried out by refluxing the aldehyde and the amine/hydrazide in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727). mdpi.comnih.gov In some cases, a catalytic amount of acid (e.g., acetic acid) may be added to protonate the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and accelerating the reaction. researchgate.net
For example, a study on the synthesis of an aroyl hydrazone-type ligand (H₂L) involved the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide. The reaction was performed in methanol under reflux, resulting in an orange, powdery product with a high yield. mdpi.com
Table 1: Synthesis of Aroyl Hydrazone Ligand (H₂L)
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-hydroxy-5-nitrobenzaldehyde | Benzhydrazide | Methanol | Reflux, 3 hours | H₂L (Aroyl Hydrazone) | 86.4% mdpi.com |
The structural diversity of Schiff base ligands derived from this compound and its analogues is vast, arising from the wide variety of amines and hydrazides that can be employed in the condensation reaction. The choice of the amine component dictates the denticity, geometry, and electronic properties of the final ligand.
Monodentate and Bidentate Ligands: Reaction with simple primary amines or hydrazides yields ligands that can act as bidentate donors, coordinating to a metal center through the phenolate (B1203915) oxygen and the imine nitrogen. researchgate.net
Tridentate and Tetradentate Ligands: The use of diamines or molecules with additional donor atoms (like aminoalcohols or aminophenols) can produce more complex ligands. nih.gov For instance, reacting 2-hydroxy-5-nitrobenzaldehyde with an aminoalcohol can result in a tridentate ligand with an O,N,O donor set.
Macrocyclic and Bridged Ligands: The difunctional nature of this compound allows for the synthesis of larger, more complex structures. Reaction with diamines can lead to the formation of macrocyclic ligands or bridged dinuclear complexes where the ligand encapsulates or links two metal centers.
This synthetic flexibility allows for the tailoring of ligands with specific properties for applications in areas such as catalysis and materials science. nih.gov
Metal Complexation Studies with this compound Derivatives
Schiff base ligands derived from this compound and its analogues readily form stable complexes with a wide range of transition metals. The coordination typically involves the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable chelate ring. nih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the amine precursor, which in turn influences the properties of the resulting metal complex. nih.gov
The synthesis of transition metal complexes generally involves reacting the Schiff base ligand with a suitable metal salt in an appropriate solvent. Molybdenum(VI) complexes, for example, have been synthesized by reacting an aroyl hydrazone ligand (H₂L), derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide, with dioxobis(pentane-2,4-dionato)molybdenum(VI) ([MoO₂(acac)₂]). mdpi.com Depending on the solvent, different mononuclear complexes were formed, such as [MoO₂(L)(MeOH)] in methanol and [MoO₂(L)(H₂O)] in acetonitrile. mdpi.comnih.gov
These complexes are thoroughly characterized using various analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N (imine) bond to a lower wavenumber upon complexation is indicative of the nitrogen atom's involvement in bonding with the metal. mdpi.com
Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry and composition of the complexes.
Single-Crystal X-ray Diffraction: This powerful technique provides definitive information about the molecular structure and coordination geometry of the metal center. mdpi.com
Table 2: Selected IR Data for Ligand H₂L and its Molybdenum Complex
| Compound | ν(O-H) / ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) |
|---|---|---|---|
| H₂L Ligand | ~3304, ~3071 mdpi.com | ~1633 mdpi.com | ~1601 mdpi.com |
| [MoO₂(L)(MeOH)] (Complex 1) | 3498 (O-H of MeOH) mdpi.com | - | ~1603 mdpi.com |
The resulting molybdenum complexes have been investigated for their potential applications as catalysts in oxidation reactions, such as the epoxidation of cyclooctene (B146475). mdpi.comresearchgate.net
While Schiff bases are generally stable, the imine bond can be susceptible to hydrolysis, breaking down into the original aldehyde and amine. Interestingly, the presence of certain metal ions can facilitate or catalyze this hydrolysis, sometimes leading to the formation of unexpected products.
In some instances, attempts to synthesize a metal complex with a Schiff base ligand have resulted in the isolation of a complex where the ligand has hydrolyzed, and the original aldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) is coordinated to the metal center instead. For example, research has shown that the reaction of a Schiff base ligand with La(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O can lead to the hydrolytic cleavage of the imine bond, yielding 2-hydroxy-5-nitrobenzaldehyde as an unexpected product. researchgate.net In these reactions, the metal salts are believed to act as catalysts for the hydrolysis. researchgate.net Similarly, a Co(II) complex with a Schiff base derived from 5-nitro-salicylaldehyde was observed to undergo hydrolysis during recrystallization, leading to a new complex containing the aldehyde itself. This highlights that the metal ion and the solvent system can play a critical role in promoting the hydrolysis of the Schiff base ligand.
Mononuclear and Dinuclear Metal Complex Architectures
The structural framework of this compound is particularly amenable to the formation of both mononuclear and dinuclear metal complexes. The specific architecture adopted is largely dependent on the reaction stoichiometry, the nature of the metal ion, and the presence of any ancillary ligands.
While extensive research on the coordination chemistry of this compound is not widely documented, a notable example of its use in forming a dinuclear complex has been reported. A study on boosting photocatalytic CO2 reduction detailed the synthesis of a dinuclear Cobalt(II) complex, denoted as Co2-2NO2, utilizing this compound as a key ligand component pnas.orgnih.gov.
In this work, the dinuclear Co(II) complex was synthesized via a solvothermal method where the ligand was formed in situ. The synthesis involved the reaction of this compound with 2,2-dimethyl-1,3-propanediamine (B1293695) and a Cobalt(II) salt in a sealed vessel pnas.orgnih.gov. The resulting brown microcrystals of the dinuclear complex were characterized by elemental analysis and infrared spectroscopy pnas.orgnih.gov. This research highlights the utility of this compound in constructing multinuclear metal architectures, which are of significant interest for their catalytic and material properties rsc.org.
The formation of dinuclear species often confers special properties and functions compared to their mononuclear counterparts, arising from the interplay between the two metal centers, which can be fine-tuned by the bridging ligands rsc.org. While a specific mononuclear complex of this compound is not detailed in the available literature, the general principles of coordination chemistry suggest that its formation would be feasible, likely involving a 1:1 metal-to-ligand ratio under specific reaction conditions.
The following table summarizes the synthetic details for the reported dinuclear Co(II) complex derived from this compound.
| Complex Name | Ligand | Metal Salt | Synthesis Method | Yield | Reference |
| Co2-2NO2 | This compound | Co(ClO4)2·6H2O | Solvothermal | 71.42% | pnas.orgnih.gov |
Structural Features Influencing Coordination Modes and Stability
The coordination behavior of this compound is dictated by several key structural features. The primary coordination site is the bidentate O,O'-donor set comprising the phenolic hydroxyl group and the adjacent aldehyde oxygen. This arrangement forms a stable six-membered chelate ring upon coordination to a metal ion.
The presence of a second aldehyde group in the meta-position opens up possibilities for more complex coordination modes. This second aldehyde can either remain uncoordinated or participate in bridging between two metal centers, leading to the formation of dinuclear or polynuclear structures. The flexibility of the C-C bond between the aromatic ring and the aldehyde groups allows for some conformational freedom, which can accommodate the geometric preferences of different metal ions.
The stability of metal complexes with ligands analogous to this compound is also influenced by factors such as the chelate effect, the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry), and the presence of other ligands in the coordination sphere.
Computational Approaches to Ligand-Metal Interactions
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of ligand-metal interactions at an atomic level researchgate.net. While specific computational studies on the metal complexes of this compound are not prevalent in the literature, the application of these methods to similar systems provides valuable insights into the anticipated behavior of this ligand.
DFT calculations can be employed to:
Determine Optimized Geometries: Predict the most stable three-dimensional structures of both the free ligand and its metal complexes. This includes bond lengths, bond angles, and dihedral angles, which are crucial for understanding the coordination environment of the metal ion.
Analyze Electronic Structure: Investigate the distribution of electron density within the molecule and the nature of the metal-ligand bonds. This can be achieved through the analysis of molecular orbitals, charge distribution, and other electronic descriptors.
Predict Spectroscopic Properties: Calculate theoretical vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to validate the proposed structures.
Evaluate Thermodynamic Stability: Compute the binding energies and formation energies of the metal complexes to assess their thermodynamic stability.
For a ligand like this compound, computational studies could elucidate the preferred coordination modes (mononuclear vs. dinuclear), the influence of the nitro group on the electronic structure and reactivity of the complex, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic transitions and potential applications in areas like catalysis and materials science.
The following table outlines the key computational parameters that would be relevant for studying metal complexes of this compound.
| Computational Method | Basis Set | Properties Calculated | Expected Insights |
| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic transitions, molecular orbital energies | Structural parameters, theoretical spectra, electronic structure, reactivity descriptors |
| Time-Dependent DFT (TD-DFT) | e.g., B3LYP/6-311++G(d,p) | Excited state energies, oscillator strengths | Prediction of UV-Vis absorption spectra and electronic transitions |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, bond orders | Nature of metal-ligand bonding, charge transfer interactions |
V. Advanced Chemical Reactions and Functionalization Pathways
Derivatization and Analogue Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde
The strategic modification of this compound has led to the development of novel molecules with unique photochromic, fluorescent, and coordination properties.
Formation of Photochromic Spiropyran Derivatives
Spiropyrans are a class of organic compounds known for their photochromic properties, reversibly switching between two isomeric forms—a colorless spiropyran (SP) and a colored merocyanine (B1260669) (MC)—upon stimulation by light, heat, or changes in pH. metu.edu.tr The synthesis of spiropyran derivatives from this compound typically involves the condensation of the dialdehyde (B1249045) with a substituted 3,3-dimethyl-2-methyleneindoline or similar heterocyclic precursors. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the salicylaldehyde (B1680747) moiety is often crucial for the photochromic behavior of the resulting spiropyran. mdpi.com
The general synthetic approach involves reacting the aldehyde with an appropriate indoline (B122111) derivative, often in the presence of a base like piperidine (B6355638) in a solvent such as methanol (B129727). metu.edu.tr This reaction leads to the formation of the spiro-carbon, linking the benzopyran and indoline parts of the molecule. metu.edu.trsemanticscholar.org The resulting spiropyran derivatives can exhibit thermochromism, where the color change is induced by temperature variations. nih.gov The equilibrium between the SP and MC forms, and thus the color and other properties, can be influenced by the substituents on both the indoline and the benzopyran rings. rsc.org
Table 1: Examples of Spiropyran Derivatives Synthesized from this compound and its Analogues
| Precursor Aldehyde | Indoline/Heterocyclic Precursor | Resulting Spiropyran Derivative | Key Properties/Applications |
| 2-Hydroxy-5-nitrobenzaldehyde (B32719) | 1-Ethyl-2,3,3'-trimethyl-3H-indolium iodide | Probe for Cu2+ sensing | Fluorescence-based detection of copper ions. semanticscholar.org |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 2-Ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonate | Probe for Hg2+ sensing | Colorimetric and fluorometric detection of mercury ions. semanticscholar.org |
| 5-Nitrosalicylaldehyde | 1,2,3,3-Tetramethylindolindolenium iodide | Probe for Fe3+ sensing | Selective recognition of iron (III) ions. semanticscholar.org |
| 2-Hydroxy-5-nitrobenzaldehyde | Chiral indoline derivatives | Chiral spiropyrans | Study of photochemical and photophysical properties in different solvents. metu.edu.tr |
Synthesis of Activatable Fluorogenic and Near-Infrared (NIR) Fluorescent Probes
The unique electronic properties of this compound make it a valuable building block for the synthesis of activatable fluorogenic and near-infrared (NIR) fluorescent probes. lookchem.com These probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte or under certain environmental conditions, a "turn-on" or "turn-off" response. nih.govnih.gov
The synthesis of such probes often involves the condensation of the aldehyde groups of this compound with various nitrogen-containing compounds to form Schiff bases or other conjugated systems. google.com The presence of the nitro group can act as a fluorescence quencher through intramolecular charge transfer (ICT). nih.gov Upon reaction with a target analyte, this quenching effect can be disrupted, leading to a significant enhancement in fluorescence.
NIR fluorescent probes are particularly valuable for in vivo imaging due to the deeper tissue penetration of NIR light. mdpi.comrsc.org The extended π-conjugation system that can be formed by reacting the dialdehyde functionality of this compound is conducive to creating molecules that absorb and emit in the NIR region. nih.govdicp.ac.cn For instance, condensation with electron-rich aromatic amines can lead to the formation of NIR dyes.
Table 2: Design Strategies for Activatable Probes from this compound
| Probe Design Strategy | Target Analyte/Stimulus | Mechanism of Activation | Potential Application |
| Condensation with amino-functionalized fluorophores | Metal ions, pH | Chelation-enhanced fluorescence (CHEF), prevention of ICT | Environmental monitoring, cellular imaging |
| Formation of Schiff bases with specific recognition moieties | Enzymes, reactive oxygen species | Analyte-induced cleavage or transformation of the recognition site | Disease diagnosis, monitoring oxidative stress nih.gov |
| Incorporation into larger conjugated systems | Hypoxia, specific enzymes | Reduction of the nitro group to an amino group, altering electronic properties | Tumor imaging, studying cellular metabolism nih.gov |
Diimine Formation from the Dialdehyde Functionality
The two aldehyde groups of this compound can readily react with primary amines to form diimine ligands, also known as Schiff base ligands. nih.gov This reaction is a condensation reaction where two molecules of a primary amine react with the two aldehyde groups, resulting in the formation of two C=N double bonds and the elimination of two molecules of water. mdpi.com
The resulting diimine ligands are often polydentate, capable of coordinating to metal ions through the nitrogen atoms of the imine groups and the oxygen atom of the hydroxyl group. The presence of the nitro group can influence the electronic properties of the ligand and the resulting metal complexes. These complexes have applications in catalysis and materials science. For example, platinum(II) complexes with α-diimine ligands have been synthesized and studied for their potential as cytotoxic agents. nih.gov
The synthesis of diimine ligands is typically carried out by refluxing this compound with the desired primary amine in a suitable solvent like methanol or ethanol (B145695). mdpi.com
Table 3: Examples of Diimine Ligands from this compound
| Primary Amine | Resulting Diimine Ligand | Potential Metal Complexes |
| 1,2-Phenylenediamine | bis[5-(4-methoxyphenylazo)-2-hydroxy-3-methoxy benzaldehyde]-1,2-phenylene diimine (from a related aldehyde) | Cu(II), Ni(II), Co(II) mdpi.com |
| Benzylamine | (E)-2-((benzylimino)(phenyl)methyl)phenol (from a related aldehyde) | Cu(I), Ag(I) mdpi.com |
| Various aliphatic and aromatic diamines | N,N'-bis(2-hydroxy-5-nitrobenzylidene)alkane/arene-α,ω-diamine | Pt(II), Pd(II), Zn(II) |
Oxime and Hydrazone Derivative Syntheses
The aldehyde functionalities of this compound can be converted to oximes and hydrazones through reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively. brieflands.comdergipark.org.tr
Oxime Synthesis: The reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding dioxime. brieflands.com Oximes are important intermediates in organic synthesis and can also act as ligands for metal ions. For example, 2-hydroxy-5-nonylacetophenone oxime is a known extractant for copper in hydrometallurgy. google.comsigmaaldrich.com
Hydrazone Synthesis: Hydrazones are formed by the condensation of the aldehyde with hydrazines or hydrazides. nih.govresearchgate.net These derivatives are a significant class of compounds with a wide range of biological activities and are also used as analytical reagents for the detection of metal ions. dergipark.org.trturkjps.org The reaction of this compound with benzhydrazide, for instance, yields a hydrazone ligand that can form complexes with metals like molybdenum. mdpi.com The synthesis is typically carried out by refluxing the aldehyde and the hydrazine derivative in a solvent like methanol. mdpi.com
Table 4: Synthesis of Oxime and Hydrazone Derivatives
| Reagent | Derivative Type | General Reaction Conditions |
| Hydroxylamine hydrochloride | Dioxime | Ethanolic solution, warming brieflands.com |
| Hydrazine hydrate | Dihydrazone | Reflux in alcohol |
| Phenylhydrazine | Diphenylhydrazone | Acidic or basic catalysis |
| Benzhydrazide | Dibenzoylhydrazone | Reflux in methanol mdpi.com |
Functional Group Interconversions and Modifications of the Aldehyde Groups
The aldehyde groups in this compound are key reactive sites that can undergo a variety of functional group interconversions beyond imine, oxime, and hydrazone formation. ub.edumit.eduvanderbilt.eduimperial.ac.uk These transformations allow for the synthesis of a broader range of derivatives with different chemical and physical properties.
Common interconversions include:
Oxidation: The aldehyde groups can be oxidized to carboxylic acid groups using oxidizing agents like potassium permanganate (B83412) or silver oxide. This would yield 2-hydroxy-5-nitroisophthalic acid.
Reduction: The aldehyde groups can be selectively reduced to primary alcohol groups using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would result in the formation of (2-hydroxy-5-nitro-1,3-phenylene)dimethanol. google.com
Cannizzaro Reaction: In the presence of a strong base, and if there are no α-hydrogens, one aldehyde group could be oxidized to a carboxylic acid and the other reduced to an alcohol. However, the presence of the phenolic hydroxyl group complicates this.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups into alkene functionalities, allowing for the extension of the carbon chain.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde groups yields secondary alcohols.
These interconversions significantly expand the synthetic utility of this compound, providing access to diols, dicarboxylic acids, and other bifunctional molecules.
Ring Functionalization and Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the substituents on the aromatic ring: the hydroxyl group, the nitro group, and the two aldehyde groups. libretexts.org
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This increases the electron-donating ability of the oxygen, activating the ring towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group. The hydroxyl group also plays a crucial role in the coordination of metal ions.
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. researchgate.net It directs incoming electrophiles to the meta position relative to itself. The nitro group also increases the acidity of the phenolic proton. Its presence is often key for the photochromic properties of derived spiropyrans and the fluorescence quenching in certain probes. rsc.org The nitro group itself can be a site for chemical modification, for example, reduction to an amino group, which would dramatically alter the electronic properties of the molecule, converting a strongly deactivating group to a strongly activating one. google.com
Aldehyde Groups: The two aldehyde groups are also electron-withdrawing, further deactivating the ring towards electrophilic substitution. They direct incoming electrophiles to the meta position.
The modification of the ring through further substitution would have a profound effect on the properties of any derivatives. For example, introducing additional electron-donating or withdrawing groups could be used to fine-tune the absorption and emission wavelengths of fluorescent probes or modulate the stability and photochromic properties of spiropyrans. nih.gov
Vi. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules like 2-Hydroxy-5-nitroisophthalaldehyde. mdpi.comaimspress.com This method is effective for calculating ground-state properties, including molecular geometry, ionization energies, and electron affinities, with a favorable balance between accuracy and computational cost. mdpi.com
For aromatic compounds such as this compound and its derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the most stable geometric configuration (optimized structure). nih.gov The optimized structure corresponds to the lowest point on the potential energy surface. nih.gov This structural information is the foundation for further analysis of the molecule's reactivity, vibrational modes, and electronic characteristics. nih.gov
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. physchemres.orgirjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates higher reactivity and lower stability. irjweb.com This energy gap is instrumental in understanding the charge transfer interactions occurring within the molecule. irjweb.com In this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro and aldehyde groups significantly influence the energies of the HOMO and LUMO, respectively.
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Systems
| Parameter | Description | Typical Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Ability to donate an electron |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 | Ability to accept an electron |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.0 to 5.0 | Chemical reactivity and stability |
Note: This table provides typical values for substituted aromatic compounds and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.
Investigations of Intramolecular Charge Transfer (ICT) Phenomena
The structure of this compound, featuring both electron-donating (hydroxyl) and electron-accepting (nitro, formyl) groups attached to a π-conjugated system, makes it a candidate for Intramolecular Charge Transfer (ICT). rsc.orgrsc.org ICT is a process where, upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part through the π-electron bridge. researchgate.net
This charge redistribution creates an excited state with a significantly larger dipole moment than the ground state. researchgate.net The presence of strong acceptor groups, like the nitro group, can facilitate and tune the ICT process. rsc.org Theoretical studies can model this phenomenon, providing insight into the nature of the excited state and its potential applications in areas like nonlinear optics and fluorescence sensing. rsc.orgresearchgate.netdiva-portal.org In some molecules, the ICT state can be formed via a rotational motion around the bond connecting the donor and acceptor, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. researchgate.netdiva-portal.org
Calculation of Band Gap Energies in Functional Materials
In the context of materials science, the HOMO-LUMO gap of a molecule is analogous to the electronic band gap (Eg) of a semiconductor. uomustansiriyah.edu.iqresearchgate.net The band gap is the minimum energy required to excite an electron from the valence band to the conduction band, enabling electrical conductivity. beilstein-journals.org For molecular materials, the HOMO can be considered the valence band and the LUMO the conduction band.
Computational methods like DFT are used to calculate the HOMO-LUMO gap, which provides a theoretical estimate of the material's band gap. physchemres.org This calculated value can be correlated with experimentally determined optical band gaps obtained from UV-Vis spectroscopy using Tauc plots. researchgate.netyoutube.com The ability to computationally predict the band gap is essential for designing organic semiconductors and other functional materials with specific electronic properties. nih.govresearchgate.net A smaller band gap is generally associated with higher conductivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netpreprints.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color scale. researchgate.net
Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of positive potential, electron-poor. These areas are prone to nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would show significant negative potential (red) around the oxygen atoms of the hydroxyl, nitro, and carbonyl groups, as these are the most electronegative atoms. The area around the hydrogen atom of the hydroxyl group and the aromatic protons would exhibit positive potential (blue). This visualization provides crucial insights into the molecule's intermolecular interaction patterns and chemical reactivity. researchgate.netscirp.org
Mulliken Charge Distribution Analysis
Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. researchgate.netuni-muenchen.de This analysis helps in understanding the electronic structure and polarity of bonds. researchgate.net The calculation partitions the total electron density among the constituent atoms based on the molecular orbitals.
However, the Mulliken method has known limitations. The calculated charges can be highly dependent on the choice of the basis set used in the computation, and results may not always converge as the basis set size increases. uni-muenchen.destackexchange.com Despite these drawbacks, it can still provide a qualitative picture of charge distribution. stackexchange.com For this compound, the analysis would be expected to show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbons bonded to them, reflecting the polarity of these bonds.
Table 2: Illustrative Mulliken Charge Distribution for this compound
| Atom | Expected Partial Charge (a.u.) | Rationale |
|---|---|---|
| O (hydroxyl) | Negative | High electronegativity |
| O (nitro) | Negative | High electronegativity |
| N (nitro) | Positive | Bonded to highly electronegative oxygen atoms |
| C (carbonyl) | Positive | Bonded to electronegative oxygen |
Note: This table is illustrative. The exact values depend on the specific computational method and basis set employed.
Simulation of Reaction Mechanisms and Transition States (e.g., Photocatalytic Cycles)
Computational chemistry is instrumental in elucidating complex reaction mechanisms, including those in photocatalysis. nih.gov this compound has been used as a precursor in the synthesis of dinuclear cobalt complexes that act as catalysts for the photocatalytic reduction of CO₂. pnas.org
Theoretical simulations can model the entire catalytic cycle. This involves identifying the structures of intermediates, calculating the energies of transition states, and mapping the potential energy surface of the reaction. beilstein-journals.org By understanding the energetics of each step, researchers can determine the rate-limiting step and gain insights into how the catalyst's structure influences its efficiency. For a photocatalytic process, simulations would model the initial photoexcitation of the catalyst, subsequent electron transfer events, and the chemical transformations of the substrate. nih.govmdpi.com This detailed mechanistic understanding is vital for the rational design of more efficient catalysts. eeer.org
Vii. Applications in Materials Science and Catalysis
Catalytic Applications of 2-Hydroxy-5-nitroisophthalaldehyde Derivatives and Complexes
Derivatives of this compound, particularly when complexed with transition metals, have demonstrated significant potential in various catalytic systems. The electronic properties conferred by the nitro and hydroxyl groups on the aromatic ring influence the catalytic activity of the resulting metal complexes.
Molybdenum(VI) complexes derived from ligands synthesized using precursors like 2-hydroxy-5-nitrobenzaldehyde (B32719) have been investigated as effective catalysts for oxidation reactions. irb.hr Specifically, mononuclear complexes such as [MoO2(L)(H2O)], where L is a ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide, have been tested in the epoxidation of cyclooctene (B146475) and the oxidation of linalool (B1675412). irb.hr
In the epoxidation of cyclooctene, these molybdenum complexes act as catalysts for the transfer of an oxygen atom, a critical reaction in organic synthesis for producing valuable epoxide intermediates. irb.hrnih.govresearchgate.net Similarly, the oxidation of linalool, a naturally occurring terpene alcohol, yields linalool oxides, which are important compounds in the fragrance industry. irb.hrnih.gov The catalytic efficiency of the [MoO2(L)(H2O)] complex in these reactions highlights its potential, with studies establishing a correlation between the complex's structural features, electrical properties, and catalytic performance. irb.hr
Table 1: Catalytic Oxidation Performance of a Molybdenum Complex Derivative irb.hr Catalyst System: [MoO2(L)(H2O)] complex derived from 2-hydroxy-5-nitrobenzaldehyde precursor.
| Substrate | Reaction | Key Findings |
| Cyclooctene | Epoxidation | The mononuclear water-coordinated molybdenum complex demonstrated effective catalytic properties for this transformation. irb.hr |
| Linalool | Oxidation | The complex successfully catalyzed the oxidation to linalool oxides, showcasing its versatility. irb.hr |
The derivatives of this compound are amenable to incorporation into both homogeneous and heterogeneous catalysis systems.
Homogeneous Catalysis: Metal complexes derived from this aldehyde, such as the aforementioned molybdenum irb.hr and dinuclear cobalt complexes nih.gov, are soluble in the reaction medium, functioning as homogeneous catalysts. mdpi.comrsc.org This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic sites. beilstein-journals.orgnih.gov The catalytic cycle often involves the metal center, with the ligand framework, derived from this compound, modulating its electronic properties and stability. rsc.org
Heterogeneous Catalysis: While direct examples of heterogeneous catalysts based on this specific aldehyde are less common in the reviewed literature, the functional groups present on the molecule offer clear pathways for immobilization. The aldehyde or hydroxyl groups can be used to anchor the molecule or its complexes onto solid supports like silica, polymers, or magnetic nanoparticles. frontiersin.orgnih.govmdpi.com This would render the catalyst "heterogeneous," allowing for easy separation from the reaction mixture and enhancing its reusability and stability, which are significant advantages for industrial applications. frontiersin.orgnih.gov
Dinuclear cobalt(II) complexes synthesized using this compound have been shown to be active photocatalysts for CO2 reduction. nih.gov In these systems, the complex acts as the catalyst, working in conjunction with a photosensitizer and a sacrificial reductant under visible light irradiation. nih.govmdpi.com
The photocatalytic mechanism involves the absorption of light by the photosensitizer, which initiates a series of electron transfer steps. nih.govnih.gov The dinuclear cobalt complex captures electrons and facilitates the reduction of carbon dioxide. The efficiency of this process is influenced by the structure of the complex. It has been observed that the presence of proton-donating groups within the ligand structure can play a crucial role in the photocatalytic activity, suggesting a proton-coupled electron transfer (PCET) process may be involved. nih.gov The generation of highly reactive species through the interaction of light with the catalyst leads to the conversion of pollutants or, in this case, CO2 into other products. nih.govmdpi.com
Table 2: Photocatalytic System Based on a this compound Derivative nih.gov
| Component | Role | Example Material/Compound |
| Catalyst | Facilitates CO2 reduction | Dinuclear Co(II) complex with a ligand derived from this compound. nih.gov |
| Photosensitizer | Absorbs light and initiates electron transfer | Ru(phen)32. nih.gov |
| Sacrificial Reductant | Provides electrons for the cycle | 1,2,3-trimethylbenzimidazoline (BIH) and triethanolamine (B1662121) (TEOA). nih.gov |
| Light Source | Provides energy for the reaction | Xe lamp (λ > 420 nm). nih.gov |
Development of Functional Materials
The unique chemical structure of this compound allows for its use in creating functional materials whose properties can be controlled by external stimuli like light or temperature, or which can be used for highly sensitive chemical detection.
Derivatives of this compound, particularly Schiff bases (salicylidene-anilines), are candidates for creating photochromic and thermochromic materials. olikrom.comolikrom.com
Photochromic materials change color reversibly upon exposure to light. olikrom.com This phenomenon in salicylidene-aniline systems is often due to a photo-induced intramolecular proton transfer, which alters the electronic conjugation of the molecule and thus its absorption spectrum. olikrom.commedcraveonline.com
Thermochromic materials exhibit a reversible color change in response to temperature. olikrom.com For Schiff base compounds, this change can be triggered by a temperature-sensitive equilibrium between two different tautomers (e.g., enol and keto forms), each possessing a distinct color. medcraveonline.com The aldehyde groups of this compound can readily react with primary amines to form these Schiff base derivatives, opening avenues for new stimuli-responsive materials. olikrom.commedcraveonline.com
This compound has been explicitly used as a starting material for the synthesis of advanced fluorogenic probes. google.com These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a strong fluorescent signal upon reacting with a specific target analyte. rsc.org This "turn-on" mechanism is highly desirable for sensing applications as it minimizes background signal and improves detection sensitivity. frontiersin.orghku.hk
A notable application involves creating near-infrared (NIR) fluorescent probes. google.com NIR probes are particularly valuable for bioimaging because their longer wavelengths (650–900 nm) allow for deeper tissue penetration and encounter less autofluorescence from biological samples. rsc.orgrsc.org A modular cyanine-based probe synthesized from this compound demonstrates how the core structure can be engineered to release a highly fluorescent cyanine (B1664457) dye upon a specific chemical event, making it adaptable for detecting various analytes. google.com This strategy provides a platform for developing highly sensitive probes for applications in diagnostics and biological research. nih.govnih.gov
Materials for Non-Linear Optics (NLO)
Materials with non-linear optical (NLO) properties are crucial for a variety of applications in photonics and optoelectronics, including optical communications and data storage. acs.orgnih.gov Organic molecules, particularly Schiff bases, have garnered significant interest for NLO applications due to their potential for enhanced intramolecular charge transfer (ICT), which often leads to a strong NLO response. nih.govnih.gov The design of these molecules typically involves creating a π-conjugated system with electron donor and acceptor groups, which facilitates the charge transfer.
Schiff bases and their metal complexes derived from substituted aldehydes, such as 2-hydroxy-5-nitrobenzaldehyde (a related compound), are explored for these properties. nih.govmdpi.com The presence of hydroxyl (-OH) and nitro (-NO2) groups in the precursor molecule provides the necessary donor-acceptor framework. Research has shown that transition metal complexes (such as Cu, Ni, Co) with Schiff base ligands can exhibit promising NLO properties. mdpi.com Studies on simple Schiff base molecules reveal their utility for various optoelectronic devices, including optical switches. acs.org The ability to synthesize and tailor these organic materials allows for the development of materials with specific characteristics like high thermal stability and tunable NLO responses, optimized for particular applications. acs.orgnih.gov
Applications in Optical Data Storage
The ever-increasing volume of digital information necessitates the development of advanced data storage technologies. Materials derived from Schiff bases are being investigated for their potential in high-density optical data storage. acs.org Certain Schiff base molecules have been identified as useful for optical data storage devices due to their unique optical and electronic properties. acs.org
Furthermore, related research into single-molecule magnets (SMMs), which have potential applications in magnetic data storage, often utilizes Schiff base ligands to construct complex structures. bohrium.com Dinuclear lanthanide complexes with Schiff base ligands are of particular interest in this area. bohrium.com While distinct from optical storage, this highlights the versatility of Schiff base complexes in data storage technologies. The development of new methodologies to store data beyond the binary system (0 and 1) is a key area of research, with some systems using fluorescent molecules in polymer films to create quaternary codes (0, 1, 2, and 3). rsc.org The unique photoluminescent properties of Schiff base complexes could make them candidates for such advanced, chemistry-based data storage solutions.
Semiconductor Properties of Metal Coordination Complexes
Metal coordination complexes derived from this compound and its related compounds have been shown to possess semiconductor properties. mdpi.com These characteristics are essential for the development of electronic devices. The electrical properties and semiconductor nature of these complexes are often investigated using techniques like solid-state impedance spectroscopy.
For instance, molybdenum complexes synthesized with a ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide have been identified as potential semiconductors. mdpi.com Similarly, vanadium complexes with tetradentate Schiff base ligands have also been shown to display semiconducting characteristics. mdpi.com
A study on copper-based coordination complexes, where one ligand was synthesized from 5-nitrosalicylaldehyde (a close derivative), demonstrated their semiconductor nature with optical band gap values ranging from 2.13 to 2.70 eV. The DC conductivity of these complexes was found to be highly dependent on the ligand structure. For example, the complex [Cu2(L1)2] exhibited a significantly higher DC conductivity than a related complex, a difference attributed to the position of a hydroxyl group on the ligand and resulting steric effects. acs.org Thin films of macrocyclic Schiff bases derived from related aldehydes have also been shown to exhibit semiconducting behavior, with measured band-gap energies around 3.29 to 3.45 eV. mdpi.com
| Complex | Derived From | DC Conductivity (Ω cm)⁻¹ @ 200°C | Optical Band Gap (eV) |
|---|---|---|---|
| [Cu₂(L¹)₂] | 5-Nitrosalicylaldehyde | 7.69 × 10⁻¹¹ | 2.13 - 2.70 |
| [Cu₂(L²)₂(MeOH)₃] | 5-Nitrosalicylaldehyde | 1.72 × 10⁻¹⁴ | 2.13 - 2.70 |
| [MoO₂(L)(MeOH)] | 2-hydroxy-5-nitrobenzaldehyde | 1.82 × 10⁻⁹ | Not specified |
| [MoO₂(L)(H₂O)] | 2-hydroxy-5-nitrobenzaldehyde | 3.43 × 10⁻¹³ | Not specified |
Structure-Activity Relationships in Functional Materials Design
The design of functional materials based on this compound heavily relies on understanding the relationship between the molecular structure and the resulting material properties. Minor modifications to the ligand structure or the choice of metal ion can lead to significant changes in the optical, electrical, and catalytic activities of the final complex. acs.org
For example, in a study of copper-based coordination complexes, the position of a hydroxyl group on the aroyl ring of the hydrazide ligand was a key factor influencing the electrical properties. acs.org A ligand with an ortho-positioned -OH group resulted in a complex with DC conductivity three orders of magnitude higher than a similar complex with a para-positioned -OH group. acs.org This suggests that the specific placement of substituent groups directly impacts electron delocalization and, consequently, conductivity. acs.org
Similarly, research on dinuclear cobalt(II) complexes for photocatalytic CO2 reduction demonstrated that altering the substituent on the isophthalaldehyde (B49619) moiety (e.g., -NO2, -Br, -OH) significantly influences the catalytic activity. pnas.org A complex synthesized directly from this compound was part of this study, highlighting how the electron-withdrawing nitro group affects the electronic properties of the catalyst. pnas.org The interaction between the metal ion and the ligand, including the covalent character of the metal-ligand bond, can be evaluated using spectroscopic data, which further informs the design of complexes with desired properties. bendola.com This principle allows for the rational design of new materials with tailored functionalities for specific applications, from semiconductors to catalysts. acs.orgpnas.org
Solid-State Impedance Spectroscopy (SS-IS) for Electrical Property Characterization
Solid-State Impedance Spectroscopy (SS-IS) is a powerful, non-destructive technique used to investigate the electrical properties of materials, particularly solid-state electrolytes and semiconductors. nih.govsigmaaldrich.com This method involves applying a small AC signal over a wide range of frequencies (from mHz to MHz) to the material and measuring the resulting current to determine the complex impedance. sigmaaldrich.combldpharm.com By analyzing the impedance data, often in the form of Nyquist plots, researchers can deconstruct the various electrical processes occurring within the material, such as grain boundary resistance, grain resistance, and electrode interface effects. sigmaaldrich.combldpharm.com
SS-IS has been effectively employed to characterize the electrical and semiconductor properties of coordination complexes derived from 2-hydroxy-5-nitrobenzaldehyde and related compounds. acs.orgacs.orgbohrium.com In these studies, SS-IS is used to determine key parameters like DC conductivity. acs.orgmdpi.com For instance, the technique was used to measure the significant difference in conductivity between two closely related copper complexes, revealing how ligand structure affects electrical performance. acs.org Furthermore, in situ SS-IS allows for the observation of structural transformations in complexes under varying temperatures, correlating electrical characteristics with thermal and structural properties. acs.org This makes SS-IS an indispensable tool for understanding and optimizing the electrical behavior of new functional materials designed from this compound. nih.govacs.org
Viii. Future Research Directions and Emerging Trends
Rational Design of Next-Generation Synthetic Methodologies
The advancement of chemical synthesis relies on the development of efficient, selective, and sustainable methods. For 2-Hydroxy-5-nitroisophthalaldehyde and its derivatives, future research will likely move beyond traditional multi-step procedures, which can involve harsh nitrating and oxidation agents. researchgate.net The concept of "rational design," which leverages computational and mechanistic understanding to create targeted molecules and processes, is central to this evolution. unimi.itmdpi.com
Future synthetic strategies are expected to focus on:
Catalytic Approaches: A significant breakthrough has been the unexpected synthesis of 2-hydroxy-5-nitrobenzaldehyde (B32719) from a Schiff base ligand precursor in the presence of lanthanum(III) and cerium(III) nitrate (B79036) salts, which appear to act as catalysts for both the hydrolysis of an imine bond and subsequent nitration. researchgate.net This opens the door to designing novel catalytic systems that can achieve formylation and nitration with higher selectivity and under milder conditions than conventional methods that use strong acids. researchgate.netoatext.com
Process Optimization: Drawing inspiration from established procedures for related compounds, there is potential to optimize reaction conditions, such as temperature and reaction time, to minimize the formation of byproducts and increase yields. orgsyn.org
Computational Synergy: Integrating computational chemistry will be crucial. nih.gov Quantum mechanical calculations can predict reaction pathways, transition states, and the influence of substituents, guiding the rational design of catalysts and reaction conditions for higher efficiency and selectivity. This predictive power helps in designing molecules for a specific purpose before committing to extensive experimental work. mdpi.com
Exploration of Novel Coordination Architectures and Multimetallic Complexes
The dual aldehyde functionalities and the phenolic hydroxyl group make this compound an exceptional ligand precursor for constructing complex coordination compounds. Through Schiff base condensation with various amines, it can form multidentate ligands capable of binding multiple metal ions.
Emerging research trends in this area include:
Multimetallic Systems: There is significant interest in using flexible, multidentate ligands to create multimetallic complexes. ajol.info The dialdehyde (B1249045) nature of this compound is ideal for synthesizing ligands that can support the formation of di- or polynuclear metal clusters. rsc.orgmdpi.com These complexes can feature either the same metal ion (homometallic) or different ones (heterometallic), allowing for the fine-tuning of electronic and magnetic properties.
Diverse Architectures: Research will focus on creating novel coordination architectures, such as discrete molecular cages, 1D chains, 2D networks, and 3D metal-organic frameworks (MOFs). The structure of these architectures can be controlled by the choice of metal ion, the amine used for the Schiff base reaction, and the reaction conditions. For example, studies on related ligands have produced bipyridine-bridged dinuclear complexes, demonstrating the potential for creating specific, extended structures. mdpi.com The inherent intermolecular forces, such as hydrogen bonding and π-π stacking observed in similar molecules, can also be harnessed to guide the self-assembly of these superstructures. nih.gov
Functional Coordination Polymers: The nitro group adds another layer of functionality, influencing the electron density of the ligand and, consequently, the properties of the resulting metal complexes. This could be exploited to create materials with interesting electronic or catalytic behaviors.
Development of Advanced Functional Materials with Tunable Properties
Building on the ability to form complex coordination architectures, a primary future direction is the development of advanced materials where the properties can be precisely tuned. The versatility of the this compound scaffold allows for systematic modification to control the material's function.
Key areas of development are:
Semiconducting Materials: Certain molybdenum-hydrazone complexes have been shown to behave as semiconductors, with their electrical conductivity increasing with temperature. mdpi.com This suggests that coordination polymers based on this compound could be designed to have specific electronic properties, making them candidates for use in electronic devices.
Magnetic and Porous Materials: The assembly of paramagnetic metal ions using ligands derived from this compound could lead to molecule-based magnets with tunable magnetic ordering. researchgate.net Furthermore, the creation of porous metal-organic frameworks could yield materials suitable for gas storage and separation, with the nitro and hydroxyl groups providing active sites for selective gas adsorption.
Integration with Green Chemistry Principles and Sustainable Synthesis
Modern chemical synthesis increasingly emphasizes sustainability. Future research on this compound and its derivatives will need to incorporate green chemistry principles to minimize environmental impact. rasayanjournal.co.in
This integration will involve several key strategies:
Eco-Friendly Solvents and Reagents: Shifting away from hazardous organic solvents towards greener alternatives like water or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.inejcmpr.com This also includes replacing toxic reagents, such as the strong acids used in nitration, with more benign alternatives.
Catalysis over Stoichiometry: Developing and employing reusable catalysts, such as the lanthanide salts that inadvertently produced a related compound, can replace stoichiometric reagents that are consumed in the reaction and generate waste. researchgate.netrasayanjournal.co.in Chitosan-supported copper catalysts used in other syntheses provide a model for creating recyclable, heterogeneous catalysts. beilstein-journals.org
Energy-Efficient Methods: Exploring alternative energy sources like microwave irradiation and ultrasonication can lead to significantly faster reaction rates, higher yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.in
Atom Economy: Designing synthetic routes, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing waste generation. rasayanjournal.co.inbeilstein-journals.org
Applications in Advanced Sensing and Imaging Technologies
The functional groups of this compound make it a highly promising platform for the rational design of molecules for sensing and bio-imaging. The aldehyde groups provide reactive handles for attaching to specific targets, while the hydroxynitrophenyl core can act as a signaling unit.
Future applications in this domain are expected to include:
Fluorogenic Probes: The compound has been used as a starting material in the synthesis of activatable fluorogenic compounds for near-infrared (NIR) imaging. google.com This "Turn-ON" probe approach, where fluorescence is generated only after a specific chemical event, is a powerful strategy for detecting analytes with high sensitivity and low background noise. google.com Future work will likely involve creating a variety of probes by reacting the aldehyde groups with different analyte-recognition moieties.
Colorimetric Sensors: The electron-withdrawing nitro group combined with the electron-donating hydroxyl group creates a "push-pull" system that is sensitive to its chemical environment. Reactions at the aldehyde sites can alter the electronic structure, leading to a visible color change. This principle can be used to design simple, equipment-free colorimetric sensors for various ions and molecules.
Molecular Imaging Agents: The development of molecular probes for advanced imaging techniques like Positron Emission Tomography (PET) is a major area of medical research. nih.gov Researchers have successfully developed 18F-labeled tracers for imaging specific receptors in the brain. researchgate.net The this compound scaffold could be similarly modified, for instance, by incorporating a radionuclide, to create new PET or SPECT (Single-Photon Emission Computed Tomography) imaging agents. The nitroaromatic core is particularly interesting for imaging hypoxia (low oxygen levels), a condition relevant in tumors, as the nitro group can be reduced under hypoxic conditions, providing a trapping mechanism for a radiolabeled probe.
Q & A
Q. How can ecological risks be assessed given limited biodegradation data?
- Methodological Answer : Perform OECD 301F (ready biodegradability) and 201/202 (algae/daphnia toxicity) tests. Compare results with structurally similar nitroaromatics (e.g., nitrophenols). Model soil mobility using log Kₒw and Kₒc values from computational tools like EPI Suite .
Data Contradiction Analysis
-
Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Re-crystallize the compound from multiple solvents (ethanol, DCM/hexane) and characterize each batch via DSC and PXRD .
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Example : Conflicting IR spectra for the nitro group could reflect solvent interactions or hydrogen bonding. Compare spectra in solid state (ATR-FTIR) vs. solution (KBr pellet) to isolate environmental effects .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
